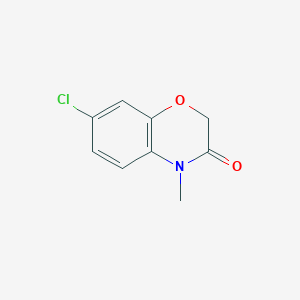
7-Chloro-4-methyl-2H-1,4-benzoxazin-3-one
説明
7-Chloro-4-methyl-2H-1,4-benzoxazin-3-one is a heterocyclic compound . It is a derivative of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one, which is a heterocyclic building block .
Synthesis Analysis
The synthesis of benzoxazine, benzoxazinone, and their derivatives has been able to draw the attention of researchers due to their various medicinal uses and physiological activities . The C-formylation of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one in the presence of 1,1-dichloromethyl methyl ether under Friedel-Crafts reaction conditions has been reported .科学的研究の応用
NMR Analysis and Enantiomers
- A study developed a simple NMR method for determining the enantiomers of 7-chloro-3,3a-dihydro-2-methyl-2H,9H-isoxazolo[3,2-b][1,3]benzoxazin-9-one. This method employed a chiral shift reagent, which helped in distinguishing and determining the relative concentration of enantiomers in a racemate (Reisberg, Brenner, & Bodin, 1976).
Bioactivity and Ecological Role
- Research into (2H)-1,4-benzoxazin-3(4H)-one class compounds, including 7-Chloro-4-methyl-2H-1,4-benzoxazin-3-one, has revealed their significance in phytotoxic, antifungal, antimicrobial, and antifeedant effects. These compounds are also considered as leads for natural herbicide models, and their degradation products play a role in chemical defense mechanisms in plants (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).
Chemical Modification and Synthesis
- Studies have described the bromination and nitration of benzoxazin-3(4H)-ones, including the manipulation of this compound at various positions, which is significant in synthetic chemistry (Hanson, Richards, & Rozas, 2003).
Inhibitory Activity
- Benzoxazinones, including this compound, have been explored for their inhibitory activity against C1r serine protease, which is involved in the complement cascade related to Alzheimer's disease (Hays et al., 1998).
Herbicide Development
- There is significant interest in the development of new herbicides based on benzoxazinones. Studies have investigated the phytotoxicity of these compounds and their selectivity index, which is crucial for herbicide model development (Macias et al., 2006).
Allelochemicals
- Benzoxazinones like this compound are also studied for their role as allelochemicals in various plants, exhibiting properties like antifeedant, antifungal, and insecticidal activities. These studies include synthesis methods and their potential agronomic utility (Macias, Marín, Oliveros-Bastidas, Chinchilla, Simonet, & Molinillo, 2006).
Antibacterial Activity
- Research has also been conducted on the synthesis and evaluation of benzoxazinone analogues for antibacterial activity, highlighting the potential of these compounds in pharmaceutical applications (Kadian, Maste, Bhat, 2012).
将来の方向性
The synthesis of benzoxazine, benzoxazinone, and their derivatives has been able to draw the attention of researchers due to their various medicinal uses and physiological activities . This motivates researchers to synthesize newer benzoxazine derivatives that can be found to be better drugs than those already available, with lesser toxicity .
作用機序
Target of Action
The primary targets of 7-Chloro-4-methyl-2H-1,4-benzoxazin-3-one are enzymes such as chymotrypsin and DNA topoisomerase . These enzymes play crucial roles in biological processes such as protein digestion and DNA replication, transcription, chromatin assembly, and recombination .
Mode of Action
This compound interacts with its targets by inactivating them. For instance, it inactivates chymotrypsin, a process that is stoichiometric and proceeds with specific rate constants .
Biochemical Pathways
The inactivation of these enzymes by this compound affects various biochemical pathways. For instance, the inactivation of chymotrypsin can impact protein digestion , while the inhibition of DNA topoisomerase can affect DNA replication and transcription .
Result of Action
The molecular and cellular effects of this compound’s action include the inactivation of enzymes like chymotrypsin and the inhibition of DNA topoisomerase . These actions can lead to disruptions in protein digestion and DNA replication, respectively.
生化学分析
Biochemical Properties
7-Chloro-4-methyl-2H-1,4-benzoxazin-3-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain glucosyltransferases, which are involved in the detoxification of benzoxazinoids . These interactions can affect the enzymatic activity and the overall biochemical pathways in which these enzymes are involved.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in detoxification processes, thereby altering the cellular response to various stimuli . Additionally, its impact on cell signaling pathways can lead to changes in cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of certain enzymes, thereby modulating their activity. For instance, its interaction with glucosyltransferases can inhibit their activity, leading to changes in the detoxification pathways . Additionally, this compound can influence gene expression by binding to specific transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound can vary over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under refrigerated conditions . Its degradation products and their potential effects on cellular processes need to be further investigated to fully understand its temporal effects.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as enhanced detoxification and improved cellular function. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. Its interaction with glucosyltransferases, for example, plays a key role in the detoxification of benzoxazinoids . Additionally, this compound can influence metabolic flux and metabolite levels, thereby affecting the overall metabolic balance within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments . Understanding the transport mechanisms of this compound is essential for determining its bioavailability and potential therapeutic effects.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its localization in the endoplasmic reticulum or mitochondria can influence its interactions with enzymes and other biomolecules involved in detoxification and metabolic processes . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
7-chloro-4-methyl-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c1-11-7-3-2-6(10)4-8(7)13-5-9(11)12/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJQKDMTYNAQDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC2=C1C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


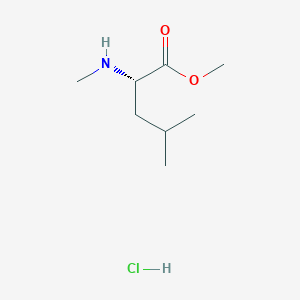
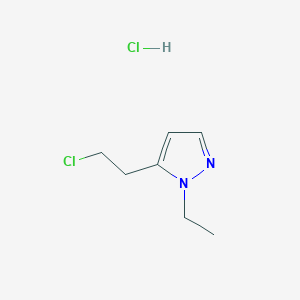


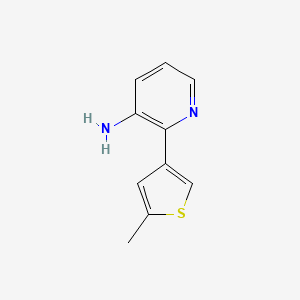
![3-[5-(3-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride](/img/structure/B1431941.png)
![4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidine dihydrochloride](/img/structure/B1431942.png)
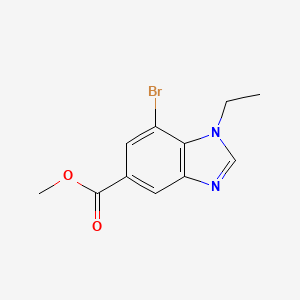
![8-methyl-3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B1431945.png)
![2-[5-(3-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride](/img/structure/B1431946.png)
![Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate dihydrochloride](/img/structure/B1431947.png)
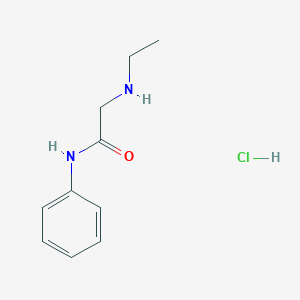
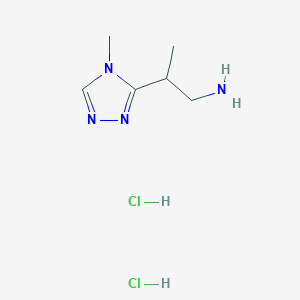
![2-{1,4-Dioxaspiro[4.5]decan-6-yl}acetaldehyde](/img/structure/B1431952.png)
